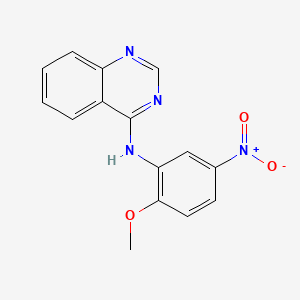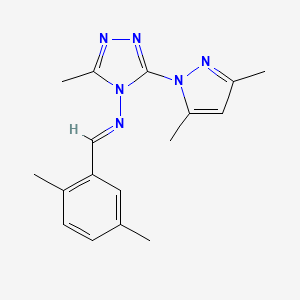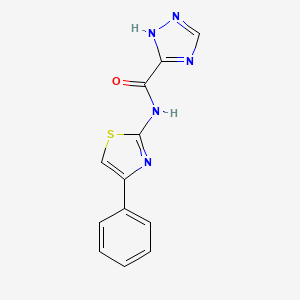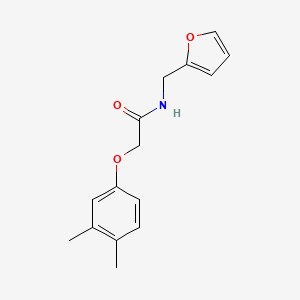
N-(2-methoxy-5-nitrophenyl)-4-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-methoxy-5-nitrophenyl)-benzoylacetamide” is a compound provided to early discovery researchers as part of a collection of rare and unique chemicals . It has a linear formula of C16H14N2O5 .
Molecular Structure Analysis
The molecular structure of a similar compound, “N-(2-methoxy-5-nitrophenyl)-benzoylacetamide”, has a molecular weight of 314.3 .
Physical and Chemical Properties Analysis
“N-(2-methoxy-5-nitrophenyl)acetamide” has a molecular formula of C9H10N2O4 and a molecular weight of 210.19 .
Applications De Recherche Scientifique
Synthesis and Biological Activities
Synthetic Methodologies and Biological Potentials : The synthesis of N-(2-methoxy-5-nitrophenyl)-4-quinazolinamine derivatives has been explored for their potential biological activities. For instance, the synthesis of compounds exhibiting significant antimalarial, antileishmanial, and antimicrobial activities has been reported. These compounds have shown promising results in vitro against Plasmodium falciparum, Leishmania donovani, and various pathogenic bacteria and fungi. Their potential for antimalarial drug development has been highlighted due to their selective indices and low methemoglobin (MetHb) formation compared to other drugs like primaquine (Kaur et al., 2007).
Antitumor and Antiproliferative Activities : The exploration of quinazoline derivatives for antitumor and antiproliferative activities has been a significant area of research. Studies have synthesized and tested various derivatives for their cytotoxic effects on different cancer cell lines, showing that certain compounds possess potent cytotoxic activities, which could lead to the development of new anticancer agents (Hour et al., 2007).
Chemical and Pharmacological Properties
Synthesis and Characterization : The synthesis of this compound derivatives involves various chemical reactions, aiming to explore their chemical structures and pharmacological properties. These studies provide a foundation for understanding the compound's applications in medicinal chemistry and drug design (Buscemi et al., 1999).
Selective Inhibition and Receptor Binding : Research into the selective inhibition of specific enzymes and receptor binding by quinazoline derivatives has shown promising results. These compounds have been studied for their potential to act as inhibitors for various biological targets, leading to potential applications in treating diseases where such inhibition is beneficial (Takase et al., 1994).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c1-22-14-7-6-10(19(20)21)8-13(14)18-15-11-4-2-3-5-12(11)16-9-17-15/h2-9H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQSOOXEGYZKER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1,3-benzodioxol-5-ylmethyl)-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5519791.png)

![6-methyl-N-({2-[(methylthio)methyl]-1,3-thiazol-4-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5519802.png)
![3-isobutyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-isoxazolecarboxamide](/img/structure/B5519806.png)
![4-bromo-2-chloro-6-{[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B5519809.png)
![6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-3-pyridazinol](/img/structure/B5519816.png)
![1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methyl-3-phenylpiperidine](/img/structure/B5519825.png)
![(1S*,5R*)-6-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5519839.png)



![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide hydrochloride](/img/structure/B5519864.png)
![6-(2-chlorophenyl)-7-methyl-8-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5519879.png)
![1-(2-biphenylyl)-4-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5519883.png)
